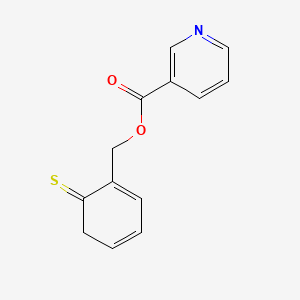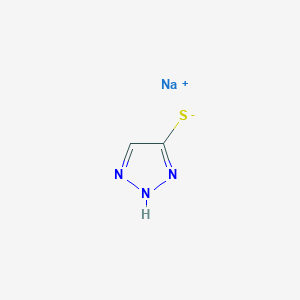
CID 12851386
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 12851386 is a useful research compound. Its molecular formula is C2H2N3NaS and its molecular weight is 123.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12851386 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12851386 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Phages (bacteriophages) are viruses that infect and kill bacteria. CID 12851386 may have phage-like properties, making it a potential candidate for phage therapy. Phage therapy involves using phages to treat bacterial infections, especially antibiotic-resistant strains. Researchers are exploring its efficacy against various pathogens .
Biofilm Disruption
Biofilms are complex microbial communities that adhere to surfaces. They play a role in chronic infections and antibiotic resistance. CID 12851386 might disrupt biofilms, making it valuable for preventing or treating biofilm-related infections .
Agricultural Applications
CID 12851386 could have implications in agriculture. For instance:
作用機序
Target of Action
CID 12851386, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid prevents the breakdown of bone and increases bone density and strength .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a component found in bone . Once bound, it is taken up by osteoclasts during the process of bone resorption. Inside the osteoclasts, Zoledronic acid inhibits the farnesyl pyrophosphate synthase enzyme, disrupting the cell’s ability to carry out its bone-resorbing functions . This leads to decreased bone resorption and turnover, thereby increasing bone density and reducing the risk of fractures .
Biochemical Pathways
The primary biochemical pathway affected by Zoledronic acid is the mevalonate pathway within osteoclasts . By inhibiting the farnesyl pyrophosphate synthase enzyme, Zoledronic acid prevents the formation of geranylgeranyl pyrophosphate, a molecule necessary for the function of proteins involved in osteoclast survival and activity . This disruption leads to osteoclast apoptosis, or programmed cell death, reducing bone resorption and turnover .
Pharmacokinetics
Zoledronic acid is administered intravenously, with a standard infusion time of at least 1 hour . It has a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The drug is eliminated primarily via the renal route, with over 80%–90% recovered unchanged in urine within 24 hours after administration of a single dose .
Result of Action
The primary result of Zoledronic acid’s action is an increase in bone mineral density and a decrease in the risk of fractures . By inhibiting osteoclast-mediated bone resorption, Zoledronic acid helps to maintain a healthy balance between bone formation and resorption . This can be particularly beneficial in conditions such as osteoporosis, Paget’s disease of bone, and cancer-induced bone disease, where this balance is disrupted .
特性
IUPAC Name |
sodium;2H-triazole-4-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGMADGROXARPN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNN=C1[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12851386 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

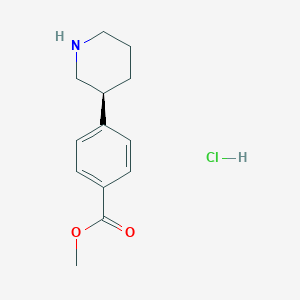

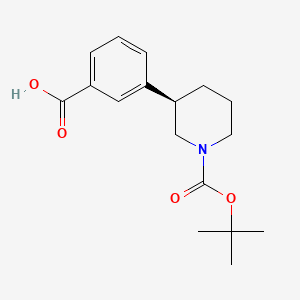
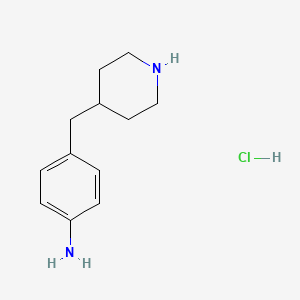
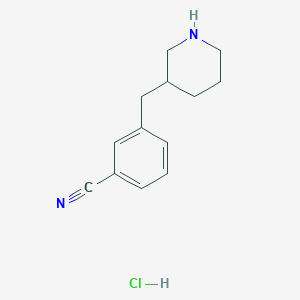
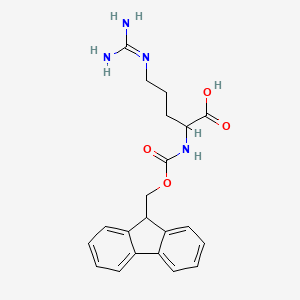
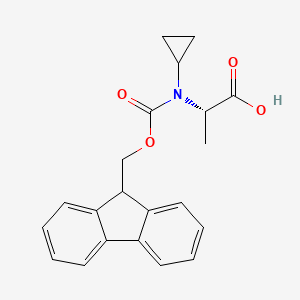
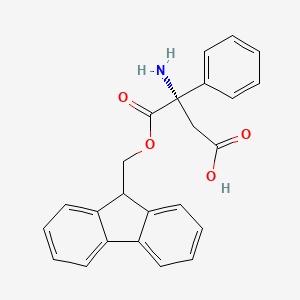
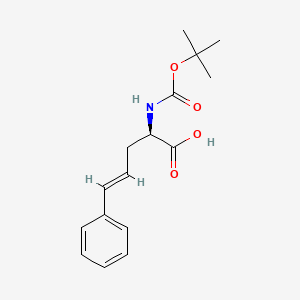

![(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B7805566.png)


